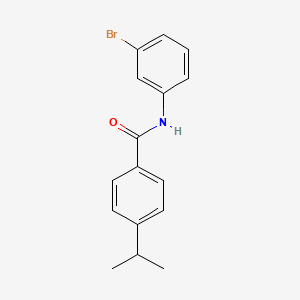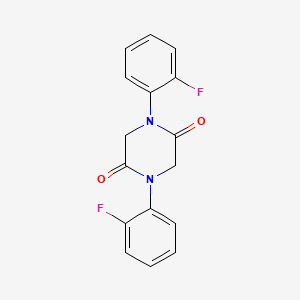![molecular formula C13H17N3O2S B5816043 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various diseases. PACAP-27 is a member of the vasoactive intestinal peptide family and is widely distributed in the central and peripheral nervous systems.
作用机制
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide exerts its effects through binding to specific receptors, the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are widely distributed in the central and peripheral nervous systems. Upon binding to the receptors, N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide activates various signaling pathways, including cAMP, MAPK, and PI3K/Akt, which mediate its neuroprotective, anti-inflammatory, and anti-apoptotic effects.
Biochemical and Physiological Effects
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has been shown to have various biochemical and physiological effects. It increases the expression of neurotrophic factors, such as BDNF and NGF, which promote neuronal survival and growth. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to neuroinflammation. N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has been shown to reduce oxidative stress and apoptosis, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It has a high affinity for its receptors, which allows for precise dosing and targeting. However, N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has some limitations for lab experiments. It is expensive and may not be readily available in some labs. It may also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide. One area of focus is the development of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide analogs with improved pharmacokinetic properties and receptor selectivity. Another area of focus is the investigation of the role of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide in the regulation of circadian rhythms, which has implications for the treatment of sleep disorders. Additionally, the potential therapeutic applications of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide in other diseases, such as cancer and diabetes, warrant further investigation.
合成方法
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide can be synthesized by solid-phase peptide synthesis. The process involves coupling amino acid residues in a specific order to form the peptide chain. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the synthesized N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide can be verified using mass spectrometry.
科学研究应用
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects in animal models of neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
属性
IUPAC Name |
N-[3-(propanoylcarbamothioylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11(17)14-9-6-5-7-10(8-9)15-13(19)16-12(18)4-2/h5-8H,3-4H2,1-2H3,(H,14,17)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLJSGODQAPBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)


![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)

![N-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5816025.png)
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)